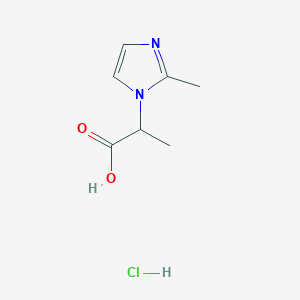
Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
Descripción general
Descripción
“Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1187172-14-0 . It has a molecular weight of 269.77 and its IUPAC name is methyl 2- (4-piperidinylmethyl)benzoate hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO2.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride” is a solid at room temperature . It has a molecular weight of 269.77 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Methyl benzoate (p-tolylsulfonyl)hydrazone, a derivative of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, has been synthesized for generating mixed acetals and other chemical compounds. This process involves reactions with alcohols, benzaldehyde, and piperidine, leading to products like 1-(a-methoxybenzyl)piperidine. Such reactions are crucial for developing various chemical entities used in further research and applications (Crawford & Raap, 1965).
Pharmacological Development
Various benzamide derivatives containing the piperidin-4-ylmethyl group have been synthesized and evaluated for their pharmacological properties. These derivatives are significant in developing drugs with potential applications in gastrointestinal motility and other therapeutic areas. The variations in these compounds' molecular structures have led to diverse pharmacokinetic and pharmacodynamic profiles, important for designing effective medications (Sonda et al., 2003).
Neuropharmacology and Imaging
The compound (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753), a derivative of Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, has been explored as a potential radioligand for studying Dopamine D4 receptors using positron emission tomography (PET). This research is significant in neuropharmacology, particularly in understanding dopaminergic mechanisms in various neurological and psychiatric conditions (Matarrese et al., 2000).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, have shown significant anti-acetylcholinesterase activity. This property is particularly relevant in the development of therapeutic agents for conditions like Alzheimer's disease and other cognitive disorders (Sugimoto et al., 1990).
Antispasmodic Agent Development
Methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, closely related to Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, has been investigated for its antispasmodic properties. Derivatives like HL 752 have shown potent and long-lasting antispasmodic activity, indicating their potential in treating conditions involving muscle spasms (Bal-Tembe et al., 1997).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBADZIPAJBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride | |
CAS RN |
1187172-14-0 | |
| Record name | methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)



![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)

![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)

